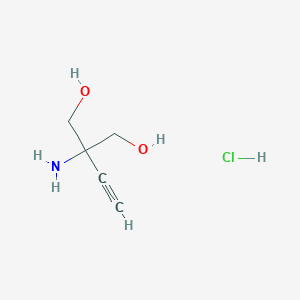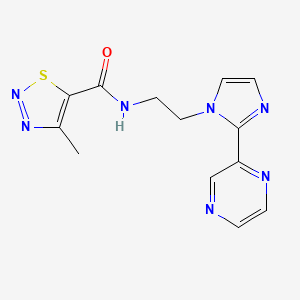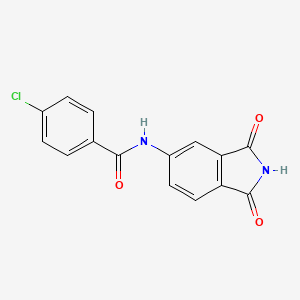![molecular formula C8H17N3O B2592116 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea CAS No. 1602869-85-1](/img/structure/B2592116.png)
3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Organic Chemistry and Molecular Interactions
Association and Complexation Studies
Urea derivatives have been extensively studied for their association with other molecules and their potential in forming complexes. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through hydrogen bonding has been explored. These studies shed light on the classical substituent effect on the association and the role of intramolecular hydrogen bonding in complex formation (Ośmiałowski et al., 2013).
Metallo-Supramolecular Macrocycles
Di-(m-pyridyl)-urea ligands have been utilized to assemble metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These assemblies, characterized by their unique conformations and hydrogen bonding sites, highlight the potential of urea derivatives in the construction of structured materials (Troff et al., 2012).
Material Science and Polymer Chemistry
Polymer Modification and Functionalization
Urea derivatives have been employed to modify polymers and introduce functional groups. For example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids in polymers, showcasing its potential in polymer chemistry for selective deprotection and modification (Elladiou & Patrickios, 2012).
Pharmaceutical Chemistry
Synthesis of Anticancer Agents
In the realm of pharmaceutical chemistry, urea derivatives have been synthesized and evaluated for their anticancer activity. A study designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects on various cancer cell lines. This highlights the potential of urea derivatives as scaffolds for developing new anticancer agents (Feng et al., 2020).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 3-methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea, are known to interact with various biological targets .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Propriétés
IUPAC Name |
1-methyl-3-(2-pyrrolidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-9-8(12)10-4-7-11-5-2-3-6-11/h2-7H2,1H3,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWXOCILGKTSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)

![N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2592037.png)


![2-(3,4-dimethoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2592042.png)

![6-Azabicyclo[3.2.0]heptane](/img/structure/B2592044.png)
![(E)-2-(2-Bromophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2592049.png)



![methyl 1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B2592054.png)
![2-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2592056.png)
